molecular formula C14H14ClP B14711893 Dibenzylphosphinous chloride CAS No. 17850-02-1

Dibenzylphosphinous chloride

Cat. No.: B14711893
CAS No.: 17850-02-1
M. Wt: 248.69 g/mol
InChI Key: GEQHSJWVCCJNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzylphosphinous chloride (chemical formula C₁₄H₁₄ClP, molecular weight 248.68 g/mol) is an organophosphorus compound featuring two benzyl (C₆H₅CH₂-) groups attached to a phosphorus atom, with one chloride substituent. It belongs to the class of phosphinous chlorides (R₂PCl), which are pivotal intermediates in synthesizing phosphine ligands, agrochemicals, and pharmaceuticals. The benzyl groups confer steric bulk and moderate electron-donating properties, influencing its reactivity and applications in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylphosphinous chloride can be synthesized through the reaction of benzyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:

[ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{PCl} + 2 \text{HCl} ]

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Cross-Coupling Reactions

Dibenzylphosphinous chloride serves as a precursor in palladium-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination of a chloride derivative (e.g., 15 in Scheme 2 of ) yields aniline derivatives like 16 in moderate yields. This reaction is critical for introducing nitrogen-containing functional groups into aromatic systems. The P–Cl bond in this compound facilitates oxidative addition with palladium catalysts, enabling aryl-amine bond formation .

Phosphorylation and Epoxide Ring-Opening

In cobalt-catalyzed reactions, dibenzyl phosphate (structurally related to this compound) undergoes regioselective ring-opening of terminal epoxides. This method achieves yields up to 85% and is employed in synthesizing enantiopure phosphatidic acids, essential for lipid membrane studies . While this compound itself is not explicitly mentioned, its reactivity is analogous to dibenzyl phosphate in phosphorylation reactions.

Table 1: Key Reactions of Dibenzylphosphate Derivatives

Reaction TypeCatalystSubstrateYieldProduct Application
Epoxide ring-openingCoIII(salen)Terminal epoxide85%Phosphatidic acid synthesis
Cross-coupling aminationPd-basedAryl chlorideModerateAniline derivatives

Oxidation and Hydrolysis

This compound derivatives, such as H-phosphinate 10 , are oxidized to phosphonic acids (e.g., 13 ) using catalytic methods . Hydrolysis of intermediates like diol 11 affords H-phosphinate 12 quantitatively, highlighting the compound’s role in generating bioactive phospholipid analogs .

Protection Strategies

The P–H functionality in H-phosphinates requires protection (e.g., using triethyl orthoacetate) to prevent undesired side reactions during cross-coupling or oxidation . this compound may act as a protected intermediate, enabling selective functionalization in multi-step syntheses.

Scientific Research Applications

Dibenzylphosphinous chloride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of phosphine ligands, which are essential in transition metal catalysis.

    Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.

    Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dibenzylphosphinous chloride involves its reactivity towards nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new phosphorus-carbon or phosphorus-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Dibenzylphosphinous chloride with structurally related phosphinous/phosphinic chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Applications
This compound C₁₄H₁₄ClP 248.68 Not explicitly provided<sup>†</sup> Two benzyl, one chloride Ligand synthesis, catalysis
Diphenylphosphinic chloride C₁₂H₁₀ClOP 236.63 1499-21-4 Two phenyl, one chloride Polymer stabilizers, flame retardants
Dimethylphosphinic chloride C₂H₆ClOP 112.50 1111-92-8 Two methyl, one chloride Pharmaceuticals, surfactants
Dichloro(phenyl)phosphine C₆H₅Cl₂P 178.98 644-97-3 One phenyl, two chlorides Precursor for phosphine ligands
Diisopropylphosphoramidous dichloride C₆H₁₄Cl₂NP 210.06 17695-21-7 Two isopropyl, two chlorides Peptide synthesis, oligonucleotide reagents

Reactivity and Electronic Effects

  • Steric Hindrance: The benzyl groups in this compound create significant steric bulk compared to phenyl (Diphenylphosphinic chloride) or methyl (Dimethylphosphinic chloride) substituents. This reduces its nucleophilicity but enhances selectivity in reactions requiring bulky ligands (e.g., asymmetric catalysis) .
  • Electronic Effects: Benzyl groups are mildly electron-donating due to the inductive effect of the CH₂ spacer, making this compound less electrophilic than Dichloro(phenyl)phosphine (which has electron-withdrawing chlorides directly on phosphorus) .
  • Hydrolysis Stability: Compared to Dichloro(phenyl)phosphine, this compound is less prone to hydrolysis because it has only one labile P–Cl bond. In contrast, Dichloro(phenyl)phosphine reacts rapidly with water to form phosphinic acids .

Biological Activity

Dibenzylphosphinous chloride (DBPC) is a compound of interest in the field of organophosphorus chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DBPC, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from dibenzylphosphinic acid through chlorination. Its structure features a phosphorus atom bonded to two benzyl groups and a chlorine atom, which contributes to its reactivity and biological properties. The synthesis often involves the reaction of dibenzylphosphinic acid with thionyl chloride or phosphorus trichloride, leading to the formation of DBPC along with byproducts such as hydrochloric acid.

Biological Activity

Mechanisms of Action

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DBPC has been shown to inhibit certain enzymes that are crucial for cellular functions. This inhibition can lead to altered metabolic pathways and cellular stress responses.
  • Antimicrobial Properties : Some studies suggest that DBPC exhibits antimicrobial activity against specific bacterial strains, potentially making it useful in pharmaceutical applications.
  • Neurotoxic Effects : As with many organophosphorus compounds, there is evidence that DBPC may affect neurotransmitter systems, leading to neurotoxic effects at high concentrations.

Research Findings

A variety of studies have been conducted to evaluate the biological effects of this compound. Below are some notable findings:

  • Case Study 1 : A study published in the Journal of Organophosphorus Chemistry demonstrated that DBPC inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects similar to other organophosphates .
  • Case Study 2 : In another investigation, researchers found that DBPC displayed significant antimicrobial activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Case Study 3 : A toxicological assessment revealed that exposure to high concentrations of DBPC resulted in oxidative stress in neuronal cells, leading to cell death via apoptotic pathways .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialInhibition of Staphylococcus aureus
NeurotoxicityInduction of oxidative stress

Properties

IUPAC Name

dibenzyl(chloro)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHSJWVCCJNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298143
Record name dibenzylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17850-02-1
Record name NSC121141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.